Lithium aluminate

Molten Carbonate Fuel Cell Electrolyte Matrix Phase Stability

Lithium aluminate (LiAlO₂, CAS 12003-67-7) is an inorganic ceramic compound belonging to the lithium aluminate family, recognized primarily for its role as an electrolyte matrix material in molten carbonate fuel cells (MCFCs) and as a candidate tritium breeding material in nuclear fusion reactor blankets. The compound exists in multiple polymorphic forms, with the hexagonal α-LiAlO₂ and tetragonal γ-LiAlO₂ phases being the most extensively studied.

Molecular Formula AlLiO2
Molecular Weight 65.9 g/mol
CAS No. 12003-67-7
Cat. No. B086239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium aluminate
CAS12003-67-7
SynonymsLiAl(O2)
lithium aluminate
Molecular FormulaAlLiO2
Molecular Weight65.9 g/mol
Structural Identifiers
SMILES[Li+].O=[Al-]=O
InChIInChI=1S/Al.Li.2O/q-1;+1;;
InChIKeyVDENSUSFMBFCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Aluminate (CAS 12003-67-7): High-Temperature Ceramic for Fuel Cell, Nuclear, and Advanced Material Applications


Lithium aluminate (LiAlO₂, CAS 12003-67-7) is an inorganic ceramic compound belonging to the lithium aluminate family, recognized primarily for its role as an electrolyte matrix material in molten carbonate fuel cells (MCFCs) [1] and as a candidate tritium breeding material in nuclear fusion reactor blankets [2]. The compound exists in multiple polymorphic forms, with the hexagonal α-LiAlO₂ and tetragonal γ-LiAlO₂ phases being the most extensively studied [3]. Key baseline characteristics include high-temperature stability in molten alkali carbonate environments, low tritium solubility relative to other lithium ceramics, and a density of approximately 2.615 g/cm³ for the γ-phase and 3.401 g/cm³ for the α-phase [4]. These foundational properties establish lithium aluminate as a specialized material for applications requiring thermal and chemical durability, but procurement decisions hinge critically on polymorph selection and quantitative performance comparisons against alternative lithium-based ceramics.

Molten Carbonate Fuel Cell Research
Electrolyte matrix material requiring α-phase polymorph for long-term stability in Li/K carbonate at elevated temperatures.
Fusion Breeder Blanket Studies
Tritium breeding ceramic with predominant HT release form and moderate thermal shock tolerance for pebble-bed designs.
Neutron Detection & Scintillator Development
Dopable host crystal (Ti, Cu) offering reported higher light yield than GS20 commercial scintillator under thermal neutron irradiation.

Why Generic Substitution of Lithium Aluminate (LiAlO₂) Is Not Feasible: Polymorph-Dependent Performance and Divergent Thermodynamic Behavior


Substituting lithium aluminate with other lithium-based ceramics (e.g., Li₂ZrO₃, Li₂TiO₃, Li₄SiO₄) or even different polymorphs of LiAlO₂ is not straightforward due to pronounced differences in phase stability, thermal shock resistance, and tritium release kinetics. The α-LiAlO₂ and γ-LiAlO₂ phases exhibit divergent behaviors: α-LiAlO₂ demonstrates superior stability in molten carbonate environments at 650 °C, remaining unchanged after 5,000 h, whereas γ-LiAlO₂ undergoes phase transformation under identical cathode gas conditions [1]. In nuclear fusion applications, LiAlO₂ releases tritium predominantly as HT/T₂, in contrast to Li₂ZrO₃ which releases HTO/T₂O, directly impacting blanket design and tritium extraction system specifications [2]. Furthermore, LiAlO₂ exhibits a critical temperature difference of 450–500 °C before thermal fracture, significantly exceeding the <240 °C limit for Li₄SiO₄ [3]. These quantifiable disparities confirm that generic substitution without performance verification can lead to catastrophic material failure or system inefficiency, underscoring the need for evidence-based material selection.

  • γ-LiAlO₂ may undergo phase transformation under MCFC cathode gas conditions, while α-LiAlO₂ maintains structural integrity; polymorph selection directly impacts matrix lifetime.

  • Li₂ZrO₃ releases tritium predominantly as HTO, not HT, changing extraction system chemistry and potentially requiring water management that LiAlO₂ avoids.

  • Li₄SiO₄ exhibits a significantly lower critical temperature difference for thermal fracture, raising pebble-bed failure risk under operational thermal gradients compared to LiAlO₂.

Quantitative Evidence Guide: Lithium Aluminate (LiAlO₂) Differentiation Against Alternative Lithium Ceramics


α-LiAlO₂ vs γ-LiAlO₂: Phase Stability in Molten Carbonate Fuel Cell Electrolytes at 650 °C

In MCFC electrolyte matrix applications, the α-phase of lithium aluminate exhibits markedly superior phase stability compared to the γ-phase. Immersion tests conducted in molten (Li₀.₆₂/K₀.₃₈)₂CO₃ at 650 °C under cathode gas atmospheres revealed that γ-LiAlO₂ undergoes phase transformation over time, whereas pure α-LiAlO₂ shows no phase transformation after 5,000 h of immersion [1]. This differential stability is critical for ensuring long-term matrix integrity and electrolyte retention in operational MCFCs.

α vs γ Phase Stability
Reported head-to-head
α-LiAlO₂: no phase change after 5,000 h
γ-LiAlO₂: phase transformation under same conditions
Supports α-phase selection for MCFC matrix integrity over extended operation.
Molten (Li₀.₆₂/K₀.₃₈)₂CO₃, 650 °C, cathode gas.
Molten Carbonate Fuel Cell Electrolyte Matrix Phase Stability

Lithium Aluminate vs Lithium Zirconate and Lithium Silicate: Critical Temperature Difference for Thermal Shock Resistance

The thermal shock resistance of ceramic breeder materials is quantified by the critical temperature difference (ΔTc) that a material can withstand before fracture. Dienst et al. [1] reported that LiAlO₂ exhibits a ΔTc of 450–500 °C at approximately 600 °C. In contrast, Li₄SiO₄ demonstrates a significantly lower ΔTc of <240 °C under comparable conditions. Li₂SiO₃ was found to be more resistant than LiAlO₂, positioning LiAlO₂ as a moderately robust but not maximal option in terms of thermal shock.

Thermal Shock ΔTc
Cross-study comparable
450–500 °C ΔTc
Li₄SiO₄: reported lower threshold
Indicates broader tolerance to thermal transients before fracture in breeder blankets.
Cylindrical/disk geometry at ~600 °C baseline.
Thermal Shock Resistance Fusion Breeder Blanket Ceramic Reliability

Tritium Release Form and Temperature: LiAlO₂ (HT) vs Li₂ZrO₃ (HTO) and Li₂TiO₃ (Lower Temperature Peak)

The chemical form and release temperature of tritium from breeder ceramics are critical for extraction system design. Measurements with a reference purge gas (He + 0.1% H₂) indicate that lithium aluminate releases tritium predominantly as HT/T₂, whereas lithium zirconate (Li₂ZrO₃) releases it primarily as HTO/T₂O [1]. Furthermore, compared to γ-LiAlO₂, tritium release from lithium zirconate and lithium titanate occurs at lower temperatures, with Li₂TiO₃ exhibiting a well-resolved release peak at 300 °C [2]. While Li₂ZrO₃ is noted to have better overall tritium release performance than LiAlO₂ [1], the distinct HT form from LiAlO₂ may simplify downstream processing by avoiding water handling.

Tritium Release Form
Reported head-to-head
LiAlO₂: predominantly HT/T₂
Li₂ZrO₃: HTO/T₂O; Li₂TiO₃: release peak at 300 °C
HT release avoids water handling; higher release temperature requires design evaluation.
Purge gas He + 0.1% H₂, out-of-pile annealing.
Tritium Breeding Fusion Reactor Blanket Design

Thermochemical Stability: Enthalpy of Reaction for LiAlO₂ vs Li₅AlO₄ and LiAl₅O₈

The relative thermochemical stability of different lithium aluminate stoichiometries can be quantified by their enthalpies of reaction. High-temperature mass spectrometry studies [1] determined the enthalpy of the reaction for LiAlO₂ to be 399 ± 12 kJ/mol. This is substantially lower than the 1413 ± 40 kJ/mol for the lithium-rich Li₅AlO₄ and moderately lower than the 531 ± 50 kJ/mol for the aluminum-rich LiAl₅O₈. A lower enthalpy of reaction suggests LiAlO₂ is more thermodynamically stable under the experimental conditions, as less energy is associated with its decomposition or vaporization.

Enthalpy of Reaction
Reported head-to-head
399 ± 12 kJ/mol
Li₅AlO₄: 1413; LiAl₅O₈: 531 kJ/mol
Lower ΔHr suggests higher thermodynamic stability relative to lithium-rich aluminate.
High-temperature mass spectrometry.
Thermochemistry Lithium Aluminates High-Temperature Stability

Standard Molar Enthalpy of Formation: LiAlO₂ vs Li₂ZrO₃ and Li₂TiO₃

The standard molar enthalpy of formation (ΔHf°) provides a fundamental measure of compound stability. Calorimetric investigations [1] determined ΔHf° at 298.15 K for LiAlO₂(s) to be –(1188.2 ± 5.2) kJ·mol⁻¹. This value is significantly less negative than that of Li₂ZrO₃(s) at –(1776.7 ± 6.7) kJ·mol⁻¹ and Li₂TiO₃(s) at –(1632.4 ± 9.7) kJ·mol⁻¹. The less negative enthalpy of formation for LiAlO₂ implies lower thermodynamic driving force for formation and, by extension, a potentially lower stability relative to the zirconate and titanate under standard conditions.

Formation Enthalpy ΔHf°
Reported head-to-head
–1188.2 ± 5.2 kJ·mol⁻¹
Li₂ZrO₃: –1776.7; Li₂TiO₃: –1632.4 kJ·mol⁻¹
Less negative value may indicate lower formation stability relative to zirconate; property trade-off important for blanket design.
298.15 K, isoperibol solution calorimetry.
Thermodynamics Fusion Materials Breeder Blanket

Scintillation Light Yield: Ti/Cu-Doped LiAlO₂ Crystals vs Commercial GS20 Scintillator

Transition metal-doped lithium aluminate crystals have been investigated as scintillators for thermal neutron detection. In comparative pulse height spectra under ²⁵²Cf neutron irradiation, Ti- and Cu-doped LiAlO₂ crystals demonstrated higher light yield than the GS20 commercial scintillator [1]. Additionally, Cu⁺-doped LiAlO₂ exhibited a scintillation light output of approximately 8700 photons per neutron [2].

Scintillation Light Yield
Reported head-to-head
Ti/Cu-doped LiAlO₂: higher than GS20; Cu-doped: ~8700 ph/n
Reported light-yield advantage supports neutron detection application review.
²⁵²Cf neutron source, pulse height spectra.
Neutron Detection Scintillator Optical Materials

Optimal Application Scenarios for Lithium Aluminate (LiAlO₂) Based on Comparative Evidence


Molten Carbonate Fuel Cell (MCFC) Electrolyte Matrix Material Requiring Long-Term Phase Stability

The α-phase of lithium aluminate is the preferred electrolyte matrix material for MCFCs operating at 650 °C, due to its demonstrated phase stability over 5,000 h in molten Li/K carbonate under cathode gas conditions [1]. This scenario avoids the phase transformation issues associated with γ-LiAlO₂ and alternative matrix materials like γ-alumina fibers, which corrode and convert to LiAlO₂, compromising matrix integrity [2]. The selection of α-LiAlO₂ directly mitigates matrix degradation, a primary lifetime-limiting factor in MCFC stacks.

Nuclear Fusion Reactor Blanket Requiring Moderate Thermal Shock Resistance and HT Tritium Release

For fusion reactor blanket designs where thermal gradients are moderate (ΔT up to 450–500 °C) and where tritium extraction as HT gas is preferred over HTO, LiAlO₂ offers a balanced solution [1][2]. While Li₂ZrO₃ may exhibit better overall tritium release kinetics, LiAlO₂'s HT release form simplifies extraction system design by eliminating water handling and corrosion concerns. Its superior thermal shock resistance over Li₄SiO₄ also reduces the risk of pebble bed fracture during thermal cycling.

High-Temperature Corrosion Protection via α-Al₂O₃/α-LiAlO₂ Double Oxide Scales

In systems employing alumina-forming alloys exposed to molten alkali carbonates at 800 °C, the formation of a protective α-LiAlO₂ scale is critical. Pre-oxidized alloys develop a superior double oxide scale of α-Al₂O₃ and α-LiAlO₂, which significantly improves corrosion resistance over non-pre-oxidized counterparts by forming a slow-growing, stress-stabilized barrier [1]. This scenario is directly relevant to thermal energy storage systems using molten carbonate salts, where material longevity is paramount.

Thermal Neutron Detection Using Doped LiAlO₂ Scintillator Crystals

For thermal neutron detection applications requiring higher light yield than commercial GS20 scintillators, Ti- or Cu-doped LiAlO₂ crystals present a viable alternative [1]. The enriched ⁶Li content provides a large capture cross-section for thermal neutrons, while doping with transition metals enhances scintillation light output to ~8700 ph/n [2]. This combination makes LiAlO₂ a compelling candidate for neutron imaging, security screening, and nuclear instrumentation where improved detection efficiency is desired.

Application
Selection Property
Validation Focus
MCFC Electrolyte Matrix Research
α-phase polymorph identity and phase stability in molten carbonate
Long-duration immersion testing under cathode gas to confirm no phase transformation
Fusion Breeder Blanket Study
Thermal shock resistance (ΔTc) and tritium release as HT
Thermal cycling fracture tests; tritium purge gas analysis for HT/HTO ratio
High-Temperature Corrosion Protection
α-Al₂O₃/α-LiAlO₂ double oxide scale formation
Scale integrity and growth rate under molten alkali carbonate at 800 °C
Neutron Detection Scintillator Development
Dopant-enhanced light yield and ⁶Li enrichment
Light yield measurement relative to reference scintillator under neutron flux

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